molecular formula C19H21N3S B14309103 2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 114462-93-0

2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B14309103
CAS No.: 114462-93-0
M. Wt: 323.5 g/mol
InChI Key: WSTDVTURYGOTMR-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phenyl groups and nitrogen atoms. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in its functional groups.

    2,4-Diphenyl-1,2,4-triazolidine-3-thione: Similar in structure but with a different ring system.

Uniqueness

2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific spiro structure and the presence of both phenyl and thione groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

114462-93-0

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

2,4-diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C19H21N3S/c23-18-21(16-10-4-1-5-11-16)19(14-8-3-9-15-19)20-22(18)17-12-6-2-7-13-17/h1-2,4-7,10-13,20H,3,8-9,14-15H2

InChI Key

WSTDVTURYGOTMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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